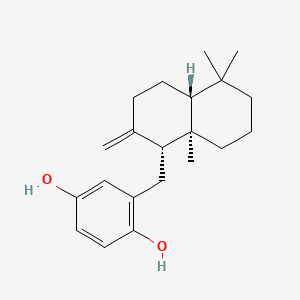

Zonarol

Descripción

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C21H30O2 |

|---|---|

Peso molecular |

314.5 g/mol |

Nombre IUPAC |

2-[[(1R,4aR,8aR)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methyl]benzene-1,4-diol |

InChI |

InChI=1S/C21H30O2/c1-14-6-9-19-20(2,3)10-5-11-21(19,4)17(14)13-15-12-16(22)7-8-18(15)23/h7-8,12,17,19,22-23H,1,5-6,9-11,13H2,2-4H3/t17-,19-,21+/m1/s1 |

Clave InChI |

CPXDKDFWEZFRKT-QFUCXCTJSA-N |

SMILES |

CC1(CCCC2(C1CCC(=C)C2CC3=C(C=CC(=C3)O)O)C)C |

SMILES isomérico |

C[C@@]12CCCC([C@H]1CCC(=C)[C@H]2CC3=C(C=CC(=C3)O)O)(C)C |

SMILES canónico |

CC1(CCCC2(C1CCC(=C)C2CC3=C(C=CC(=C3)O)O)C)C |

Sinónimos |

Zonarol |

Origen del producto |

United States |

Biosynthetic Pathways and Precursors of Zonarol

Proposed Biosynthetic Routes to the Zonarol Skeleton

The sesquiterpene portion of this compound is believed to originate from farnesyl pyrophosphate (FPP). scielo.org.mxsciengine.commdpi.com FPP is a central precursor to all sesquiterpenes, which are a large class of C15 terpenes derived from three isoprene (B109036) units. wikipedia.org The formation of the specific drimane (B1240787) skeleton found in this compound involves the cyclization of FPP. scielo.org.mxsciengine.commdpi.com

Proposed biosynthetic routes suggest a stereoselective cyclization of a polyene intermediate derived from the coupling of farnesyl pyrophosphate and hydroquinone (B1673460). sciengine.com This cyclization is thought to generate a tertiary carbocation intermediate, which then undergoes further cyclization to form the drimane skeleton of compounds like chromathis compound, a congener of this compound. sciengine.com The stereochemistry of the cyclization product of farnesyl diphosphate (B83284) is influenced by the folding of the substrate on the surface of the cyclase enzyme. scielo.org.mxmdpi.com

Identification of Key Biosynthetic Precursors (e.g., Farnesyl Pyrophosphate, Hydroquinone)

Two key biosynthetic precursors for this compound are farnesyl pyrophosphate (FPP) and hydroquinone. scielo.org.mxscielo.bruni-koeln.desciengine.commdpi.com

Farnesyl Pyrophosphate (FPP): FPP is a C15 isoprenoid precursor synthesized via the mevalonate (B85504) or deoxyxylulose phosphate (B84403) (MEP) pathways. uni-koeln.dewikipedia.org It is formed by the sequential condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), catalyzed by farnesyl pyrophosphate synthase. wikipedia.org FPP serves as the foundation for the sesquiterpene part of this compound. scielo.org.mxsciengine.commdpi.com

Interactive Table 1: Farnesyl Pyrophosphate (FPP) Properties

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₁₅H₂₈O₇P₂ | wikipedia.orggenome.jp |

| Molar Mass | 382.330 g·mol⁻¹ | wikipedia.orggenome.jp |

| PubChem CID | 445713 | wikipedia.orghmdb.camcw.eduguidetopharmacology.org |

Hydroquinone: Hydroquinone (benzene-1,4-diol) is an aromatic compound that provides the phenolic moiety of this compound. scielo.brnih.govwikipedia.orgnih.gov While its precise biosynthesis in the context of this compound is still being elucidated, studies suggest it may be derived from pathways such as the shikimate pathway, potentially involving intermediates like 4-hydroxybenzoic acid (HBA), which upon oxidative decarboxylation could yield a hydroquinone moiety. scielo.bruni-koeln.de

Interactive Table 2: Hydroquinone Properties

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₆H₆O₂ | wikipedia.orgnih.govsigmaaldrich.com |

| Molar Mass | 110.112 g·mol⁻¹ | wikipedia.orgsigmaaldrich.com |

| PubChem CID | 785 | wikipedia.orgnih.govmpg.demims.com |

The coupling of the sesquiterpene precursor (derived from FPP) and the aromatic precursor (hydroquinone or a related intermediate) is a crucial step in the biosynthesis of meroterpenoids like this compound. scielo.bruni-koeln.de

Enzymatic Machinery and Mechanisms Implicated in this compound Biosynthesis

The biosynthesis of this compound involves several enzymatic steps. Farnesyl pyrophosphate synthase catalyzes the formation of FPP. wikipedia.org The subsequent cyclization of FPP to form the sesquiterpene skeleton is mediated by terpene cyclases. scielo.org.mxuni-koeln.demdpi.com The stereochemistry of the cyclization product is controlled by the specific cyclase enzyme involved. scielo.org.mxmdpi.com

The coupling of the terpenoid and aromatic units is likely facilitated by prenyltransferases, such as UbiA-type prenyltransferases, which can catalyze electrophilic aromatic substitution (SEAr) reactions. uni-koeln.de Following the coupling, further enzymatic modifications, potentially including oxidation and cyclization events, lead to the formation of the final this compound structure. scielo.brsciengine.com While specific enzymes directly responsible for every step of this compound biosynthesis in Dictyopteris are still subjects of research, the general enzymatic machinery for terpene and meroterpenoid synthesis is understood to involve synthases, cyclases, and prenyltransferases. scielo.org.mxscielo.bruni-koeln.demdpi.comwikipedia.org

Genetic Basis of this compound Biosynthesis in Producing Organisms

Research into the genetic basis of this compound biosynthesis in organisms like Dictyopteris undulata is ongoing. The genes encoding the enzymes involved in the mevalonate or MEP pathways for FPP production, as well as the specific terpene cyclases and prenyltransferases responsible for the downstream steps, would constitute the biosynthetic gene cluster for this compound. Identifying and characterizing these genes is crucial for a complete understanding of the biosynthetic pathway. Studies on other meroterpenoids have shown that their biosynthesis is controlled by dedicated gene clusters. acs.org While specific genetic details for this compound in Dictyopteris were not extensively detailed in the search results, the presence of this compound and related compounds in these algae suggests the existence of the necessary genetic machinery for their production. scielo.org.mxscielo.brmdpi.com

Chemical Synthesis Strategies for Zonarol and Analogues

Total Synthesis Approaches to the Zonarol Core Structure

Total synthesis of this compound and its isomers often involves constructing the sesquiterpene decalin core and then coupling it with a functionalized aromatic ring. Several general strategies have been employed in the total synthesis of sesquiterpenilquinones, including Diels-Alder cycloaddition reactions, coupling of aldehydes with lithiated hydroquinone (B1673460) ethers, radical decarboxylation and quinone addition reactions, and Grignard reagent conjugated addition to α,β-unsaturated carbonyl groups. mdpi.com

One approach to the total synthesis of (±)-Zonarol and (±)-isothis compound involved the use of the racemic Wieland-Miescher ketone as a starting material. mdpi.com Another route to (±)-Zonarol and (±)-isothis compound has been achieved through Grignard reagent conjugated 1,4-addition to an α,β-unsaturated carbonyl group. mdpi.comresearchgate.net

A total synthesis of this compound has also been reported starting from β-ionone, which was transformed via (+)-albicanic acid to (+)-albicanal and (−)-drim-7-en-11-al. researchgate.netresearchgate.net The key step in this synthesis involved the coupling of these aldehydes with lithiated hydroquinone ethers. researchgate.netresearchgate.net

Biomimetic and Nature-Inspired Synthetic Methodologies

Biomimetic synthesis approaches aim to mimic proposed biosynthetic pathways in the laboratory. The biosynthesis of chromathis compound, a related meroterpenoid, is proposed to involve the stereoselective cyclization of a polyene derived from the coupling between farnesyl pyrophosphate and hydroquinone, generating a tertiary carbocation intermediate. sciengine.com Inspired by this, nature-inspired strategies have been developed to construct the tetracyclic skeleton of related compounds like (+)-ent-chromathis compound through Lewis acid-mediated cyclization of an alkene synthon designed to generate the required carbocation intermediate. sciengine.com

A convenient approach towards the biomimetic synthesis of this compound and its related analogs has been explored using commercially available α-ionone as a starting material. researchgate.netresearchgate.net This approach involves the use of terpenyl chalcones as intermediates, although these chalcones require transformation into 1,3-diketo compounds before cyclization. researchgate.net Efforts on biomimetic synthesis are also directed towards enantiomeric synthesis using chiral Lewis acid catalysis. researchgate.netacs.org

Stereoselective and Enantioselective Synthesis of this compound and its Stereoisomers

Achieving stereocontrol is crucial in the synthesis of this compound due to its chiral nature. Stereoselective total syntheses of (±)-Zonarol and (±)-isothis compound have been reported. acs.orgnyxxb.cnacs.org These syntheses often involve key steps that establish the relative and absolute stereochemistry of the decalin core and the linkage to the hydroquinone.

Enantioselective synthesis aims to produce a specific enantiomer of this compound. While racemic syntheses have been successful, enantioselective approaches, such as those utilizing chiral Lewis acid catalysis in biomimetic cyclizations, are being explored to obtain specific stereoisomers. researchgate.netacs.org The synthesis and absolute configuration of this compound have also been a subject of investigation. academictree.orgacs.orgnih.gov

Semi-Synthetic Modifications and Derivatization Strategies for this compound Analogues

Semi-synthetic approaches to this compound and its analogues typically start from readily available natural products or intermediates that already possess a significant portion of the target molecule's structure. For instance, (+)-yahazunol, a related meroterpenoid, has been used as a starting point for the preparation of (−)-Zonarone, (−)-isozonarone, (−)-Zonarol, and (−)-isothis compound through divergent translational potential. acs.org This strategy involved a Barton decarboxylative coupling as a central step. acs.org

Derivatization strategies involve modifying the existing structure of this compound or its precursors to create analogues with potentially altered properties. This can include modifications to the hydroquinone moiety or the sesquiterpene core. For example, oxidation of this compound can yield the corresponding quinone, Zonarone. researchgate.netsoton.ac.uk The synthesis of angular analogues of related compounds like cyclozonarone (B1247580) has also been achieved through Diels-Alder reactions. nih.gov

Molecular and Cellular Mechanisms of Action of Zonarol

Identification of Zonarol's Molecular Targets and Ligand-Receptor Interactions

While specific high-affinity ligand-receptor interactions for this compound are still under investigation, its structure as a para-hydroquinone suggests a propensity for conversion to an electrophilic quinone form, which can then interact with cellular targets. This pro-electrophilic nature is considered key to its mechanism of action, particularly in activating the Nrf2/ARE pathway. nih.gov

Modulation of Intracellular Signaling Pathways by this compound (e.g., Nrf2/ARE Pathway, NF-κB Signaling)

A significant body of evidence highlights this compound's potent modulation of critical intracellular signaling pathways, notably the Nrf2/ARE pathway and NF-κB signaling.

Nrf2/ARE Pathway Activation: this compound is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway. nih.govresearchgate.netnih.govpreprints.org This pathway is a primary defense mechanism against oxidative stress. This compound, acting as a pro-electrophilic compound, can trigger the activation of Nrf2, leading to its translocation into the nucleus. nih.goveie.gr Once in the nucleus, Nrf2 binds to the ARE sequence in the promoter regions of target genes, inducing the expression of various phase-2 detoxifying and antioxidant enzymes. nih.govnih.govpreprints.org

NF-κB Signaling Inhibition: this compound has been shown to suppress inflammatory responses by downregulating the expression of pro-inflammatory signaling molecules, including those regulated by the NF-κB pathway. In studies involving LPS-stimulated macrophages and mouse models of ulcerative colitis, this compound significantly reduced the expression of inflammatory cytokines like TNF-α and IL-6, as well as inducible nitric oxide synthase (iNOS), which are downstream targets of NF-κB signaling. plos.orgresearchgate.netresearchgate.netmdpi.comkanazawa-med.ac.jpresearchgate.net This indicates that this compound interferes with the activation or signaling cascade of NF-κB, thereby mitigating inflammatory responses.

Impact of this compound on Gene Expression and Proteomic Profiles

The modulation of signaling pathways by this compound directly impacts gene expression and, consequently, proteomic profiles. Activation of the Nrf2/ARE pathway by this compound leads to the increased transcription of phase-2 enzymes such as NAD(P)H quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and peroxiredoxin 4 (PRDX4). nih.govresearchgate.netpreprints.orgmdpi.commdpi.com This upregulation of antioxidant and detoxifying enzymes is a key component of this compound's protective effects against oxidative stress. While comprehensive proteomic studies detailing the global impact of this compound are less extensively documented in the provided sources, the observed changes in enzyme levels confirm a direct influence on protein abundance as a result of altered gene expression.

Mechanistic Basis of this compound's Observed Biological Activities (e.g., Anti-inflammatory Mechanisms, Neuroprotective Mechanisms, Phospholipase Inhibition)

The observed biological activities of this compound are directly linked to its molecular and cellular mechanisms of action.

Anti-inflammatory Mechanisms: this compound's anti-inflammatory effects are primarily mediated through the suppression of pro-inflammatory signaling pathways, particularly the inhibition of macrophage activation and the downregulation of inflammatory cytokines and mediators like TNF-α, IL-6, and iNOS. plos.orgresearchgate.netresearchgate.netmdpi.comkanazawa-med.ac.jpresearchgate.net This disruption of the inflammatory cascade helps to reduce tissue inflammation.

Neuroprotective Mechanisms: The neuroprotective properties of this compound are strongly associated with its ability to combat oxidative stress. nih.govresearchgate.netpreprints.orgmdpi.comexplorationpub.comscielo.org.mx By activating the Nrf2/ARE pathway and enhancing the cellular antioxidant defense system, this compound protects neuronal cells from oxidative damage and improves cell survival under stressful conditions. nih.govresearchgate.netnih.govpreprints.orgmdpi.comnih.gov

Phospholipase Inhibition: this compound has also been reported to exhibit phospholipase inhibition activity. plos.orgresearchgate.netnih.govnih.gov Phospholipases are enzymes involved in the hydrolysis of phospholipids, which play a role in various cellular processes, including inflammation. Inhibition of phospholipase activity could contribute to this compound's anti-inflammatory effects, although the specific type of phospholipase inhibited and the detailed mechanism are not extensively described in the provided sources.

Summary of Key Mechanisms and Effects:

| Mechanism/Effect | Key Pathways/Targets Involved | Observed Outcomes |

| Oxidative Stress Modulation | Nrf2/ARE pathway, Antioxidant Enzymes (NQO1, HO-1, PRDX4) | Protection against oxidative damage, increased cell survival. nih.govresearchgate.netnih.govpreprints.orgmdpi.commdpi.comnih.gov |

| Anti-inflammation | NF-κB signaling, Macrophage activation | Reduced expression of pro-inflammatory cytokines (TNF-α, IL-6), decreased NO production, reduced inflammatory cell infiltration. plos.orgresearchgate.netresearchgate.netmdpi.comkanazawa-med.ac.jpresearchgate.net |

| Neuroprotection | Nrf2/ARE pathway, Oxidative Stress Reduction | Protection of neuronal cells from oxidative insults, improved neuronal survival. nih.govresearchgate.netpreprints.orgmdpi.comexplorationpub.comscielo.org.mx |

| Prevention of Apoptosis | Potentially linked to anti-inflammatory pathways | Protection of intestinal epithelial cells from apoptosis. plos.orgresearchgate.net |

| Phospholipase Inhibition | Phospholipase enzymes | Reported inhibitory activity. plos.orgresearchgate.netnih.govnih.gov |

Preclinical Investigations of Zonarol S Biological Activities: Mechanistic Studies

In Vitro Mechanistic Studies in Cell Lines

To elucidate the direct cellular and molecular targets of Zonarol, researchers have utilized various cell line models, most notably macrophage and neuronal cell lines. These in vitro systems allow for a controlled environment to dissect specific signaling pathways affected by the compound.

RAW 264.7 Macrophages:

The RAW 264.7 murine macrophage cell line is a well-established model for studying inflammation. In the context of this compound research, these cells have been instrumental in defining the compound's anti-inflammatory mechanism. Studies have shown that this compound can protect against lipopolysaccharide (LPS)-induced activation in RAW 264.7 cells. nih.gov LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response in macrophages.

Key findings from these studies indicate that this compound, along with its related compounds Yahazunol and Isothis compound, significantly inhibits the production of nitric oxide (NO) in LPS-stimulated RAW 264.7 cells. nih.gov This inhibition is, at least in part, due to the downregulation of inducible nitric oxide synthase (iNOS) mRNA expression. nih.gov Furthermore, this compound has been shown to suppress the expression of other key pro-inflammatory mediators, including interleukin-6 (IL-6) and C-C motif chemokine ligand 2 (CCL2) at the mRNA level. nih.gov The hydroquinone (B1673460) moiety of this compound has been identified as being significant for this anti-inflammatory activity. nih.gov

Neuronal Cell Lines:

The neuroprotective properties of this compound have been investigated using neuronal cell lines, such as the mouse hippocampal HT22 cells. These cells are a common model for studying oxidative stress-induced neuronal damage. Research has demonstrated that this compound protects neuronal cells from oxidative stress primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway. nih.govresearchgate.net

This compound, being a para-hydroquinone, can be oxidized to its quinone form, which is an electrophilic species capable of activating the Nrf2/ARE pathway. nih.gov This activation leads to the induction of a battery of phase-2 detoxifying and antioxidant enzymes. In HT22 cells, this compound treatment has been shown to protect against glutamate-induced oxidative cell death. nih.gov This protective effect is associated with the upregulation of Nrf2-dependent genes. nih.gov Studies in primary cerebrocortical neurons have further corroborated these findings, showing that this compound can protect these neurons from oxidative stress. nih.gov

Interactive Table of In Vitro Mechanistic Findings for this compound

| Cell Line | Model | Key Mechanistic Findings | Affected Biomarkers |

| RAW 264.7 | Inflammation | Inhibition of LPS-induced activation; Suppression of pro-inflammatory gene expression. | ↓ Nitric Oxide (NO)↓ iNOS (mRNA)↓ IL-6 (mRNA)↓ CCL2 (mRNA) |

| HT22 | Oxidative Stress | Activation of the Nrf2/ARE pathway; Protection against glutamate-induced cell death. | ↑ Nrf2 activation |

| Primary Cortical Neurons | Oxidative Stress | Protection against oxidative stress-induced damage. | --- |

In Vivo Mechanistic Studies in Animal Models

To validate the in vitro findings and understand the physiological relevance of this compound's mechanisms, studies have been conducted in various animal models. These investigations have focused on observing cellular and molecular changes, modulating biomarkers, and assessing histopathological alterations.

Cellular and Molecular Changes:

In a dextran (B179266) sulfate (B86663) sodium (DSS)-induced mouse model of ulcerative colitis, an inflammatory bowel disease, this compound treatment led to significant anti-inflammatory effects. nih.gov Histopathological analysis revealed a reduction in mucosal inflammatory infiltration, particularly of macrophages. nih.gov This was accompanied by a decrease in the expression of pro-inflammatory signaling molecules. nih.gov

In the context of neuroprotection, this compound has been shown to cross the blood-brain barrier in mice. mdpi.com This is a critical characteristic for a neuroprotective agent. Following administration, this compound was found to accumulate in the brain, suggesting its potential to directly act on the central nervous system. mdpi.com

Biomarker Modulation:

Consistent with the in vitro data, in vivo studies have demonstrated this compound's ability to modulate key inflammatory and oxidative stress biomarkers. In the DSS-induced colitis model, this compound treatment significantly reduced the expression of tumor necrosis factor-alpha (TNF-α) and IL-6. nih.gov Furthermore, the expression of iNOS in the colonic epithelium was substantially upregulated in the DSS control group, while this compound treatment markedly reduced its expression. nih.gov

The neuroprotective effects of this compound in vivo are also linked to the Nrf2/ARE pathway. It has been proposed that this compound, as a pro-electrophilic compound, activates this pathway, leading to the increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and others, thereby protecting against oxidative stress in the brain. nih.gov

Histopathological Alterations:

In the mouse model of ulcerative colitis, oral administration of this compound resulted in a significant reduction in the histological score of inflammation. nih.gov This was characterized by decreased acute and chronic inflammatory cell infiltration, reduced erosion and ulcer formation, and less crypt loss compared to the untreated DSS group. nih.gov These findings provide clear evidence of this compound's ability to mitigate tissue damage associated with inflammation in a complex biological system.

Interactive Table of In Vivo Mechanistic Findings for this compound

| Animal Model | Condition | Cellular/Molecular Changes | Biomarker Modulation | Histopathological Alterations |

| Mouse | DSS-induced Ulcerative Colitis | Reduced infiltration of macrophages in colonic mucosa. | ↓ TNF-α↓ IL-6↓ iNOS | Reduced inflammatory cell infiltration, erosion, ulceration, and crypt loss in the colon. |

| Mouse | Neuroprotection | Crosses the blood-brain barrier; Accumulates in the brain. | ↑ Nrf2/ARE pathway activation (proposed) | Not detailed in the provided search results. |

Comparative Mechanistic Analysis of this compound with Related Meroterpenoids

The biological activities of this compound are best understood when compared with other structurally related meroterpenoids. This comparative analysis helps to identify key structural features responsible for its mechanism of action.

Comparison with other Dictyopteris Meroterpenoids:

A study comparing the anti-inflammatory activities of meroterpenoids isolated from the brown alga Dictyopteris polypodioides found that Yahazunol exhibited a nitric oxide (NO) production inhibitory activity in RAW264 cells similar to that of this compound. nih.gov Both this compound, Yahazunol, and Isothis compound were shown to inhibit not only NO production but also the mRNA expression of iNOS, IL-6, and CCL2. nih.gov This suggests a shared mechanism of action among these related compounds, with the hydroquinone moiety being a crucial element for their anti-inflammatory effects. nih.gov

Comparison with other Nrf2 Activators:

This compound's neuroprotective mechanism via Nrf2 activation can be compared to other electrophilic compounds. Carnosic acid , a catechol-type electrophilic compound from rosemary, also activates the Keap1/Nrf2 pathway. nih.gov The mechanism of action for carnosic acid involves its oxidation to an electrophilic quinone, which then reacts with specific cysteine residues on Keap1, a repressor protein of Nrf2. nih.gov This leads to the release of Nrf2 and its translocation to the nucleus to activate the expression of antioxidant genes. While both this compound and carnosic acid are pro-electrophilic drugs that activate the Nrf2 pathway, the specific interactions with Keap1 may differ based on their unique chemical structures.

Comparison with other Anti-inflammatory Meroterpenoids:

The anti-inflammatory mechanism of this compound can also be contrasted with other marine-derived meroterpenoids like avarol . Avarol and its oxidized form, avarone, derived from the sponge Dysidea avara, exhibit potent anti-inflammatory activity. nih.gov Their mechanism, however, appears to be primarily through the inhibition of eicosanoid release (leukotriene B4 and thromboxane (B8750289) B2) and the depression of superoxide (B77818) generation in leukocytes. nih.gov Avarol was also found to inhibit phospholipase A2 activity. nih.gov This is a different primary anti-inflammatory mechanism compared to the Nrf2-mediated and pro-inflammatory cytokine-suppressing effects reported for this compound.

Interactive Table of Comparative Mechanistic Analysis

| Compound | Source | Primary Mechanism of Action | Key Molecular Targets/Pathways |

| This compound | Dictyopteris sp. | Anti-inflammatory, Neuroprotective | Nrf2/ARE pathway activation, Inhibition of pro-inflammatory cytokine expression (TNF-α, IL-6) |

| Yahazunol | Dictyopteris polypodioides | Anti-inflammatory | Inhibition of NO, iNOS, IL-6, and CCL2 expression |

| Isothis compound | Dictyopteris polypodioides | Anti-inflammatory | Inhibition of NO, iNOS, IL-6, and CCL2 expression |

| Carnosic Acid | Rosmarinus officinalis (Rosemary) | Neuroprotective | Nrf2/ARE pathway activation via S-alkylation of Keap1 |

| Avarol | Dysidea avara (Sponge) | Anti-inflammatory | Inhibition of eicosanoid release, Depression of superoxide generation, Inhibition of phospholipase A2 |

Structure Activity Relationships Sar and Structural Biology of Zonarol

Elucidation of Pharmacophoric Features Essential for Zonarol's Activity

The biological activity of this compound is intrinsically linked to its specific chemical structure, with certain pharmacophoric features being essential for its therapeutic effects. A key element is the hydroquinone (B1673460) moiety, which has been identified as crucial for the anti-inflammatory and antioxidant activities of this sesquiterpenoid. nih.gov The para-hydroquinone structure of this compound is a pro-electrophilic compound, meaning it can be converted to an electrophilic quinone through auto-oxidation. nih.govnih.gov This conversion is fundamental to its mechanism of action, particularly in the activation of the Nuclear factor (erythroid-derived 2)-like 2/antioxidant-responsive element (Nrf2/ARE) pathway. nih.govnih.gov The activation of this pathway is a primary contributor to this compound's neuroprotective effects. nih.govnih.govresearchgate.net

Studies comparing this compound to its analogs have further underscored the importance of the hydroquinone group. For instance, research has demonstrated the significance of this moiety in the anti-inflammatory activity of a series of related sesquiterpenoids. nih.gov The ability of the hydroquinone to undergo oxidation to a reactive quinone species allows it to interact with cellular targets, initiating a cascade of protective responses.

Influence of Structural Modifications on this compound's Molecular and Cellular Interactions

Structural modifications to the this compound scaffold have a discernible impact on its molecular and cellular interactions, providing valuable insights into its structure-activity relationship. The anti-inflammatory properties of this compound and its derivatives have been evaluated, revealing important details about the influence of specific functional groups.

For example, diacetylated this compound has been shown to exhibit anti-inflammatory activity comparable to that of this compound itself. nih.gov This is attributed to intracellular deacetylation, which regenerates the active hydroquinone form of this compound within the cells. nih.gov This finding suggests that the hydroquinone hydroxyl groups are essential for activity, and that esterification can serve as a pro-drug strategy.

Table 1: Comparative Anti-inflammatory Activity of this compound and Related Compounds

| Compound | Effect on Nitric Oxide (NO) Production | Reference |

|---|---|---|

| This compound | Inhibitory | nih.gov |

| Yahazunol | Similar inhibitory activity to this compound | nih.gov |

| Isothis compound | Inhibitory | nih.gov |

| Diacetylated this compound | Activity comparable to this compound (due to intracellular deacetylation) | nih.gov |

Computational and Experimental Approaches to this compound-Target Binding and Conformational Analysis

The investigation of this compound's interaction with its biological targets has been approached through a combination of experimental and computational methods. A significant focus of experimental work has been the elucidation of its effects on the Nrf2/ARE pathway, a key regulator of cellular antioxidant responses.

Experimental studies have demonstrated that this compound activates the Nrf2/ARE pathway, leading to the induction of phase-2 detoxifying enzymes. nih.govnih.gov Reverse transcription-polymerase chain reaction (RT-PCR) analysis has been employed to show that treatment with this compound leads to a significant increase in the mRNA expression of Nrf2 target genes, including NAD(P)H quinone oxidoreductase 1 (nqo1), heme oxygenase-1 (ho-1), and peroxiredoxin 4 (prdx4). nih.gov These experimental findings provide strong evidence for this compound's mechanism of action in protecting neuronal cells from oxidative stress. nih.govnih.gov

While specific computational docking studies for this compound are not extensively detailed in the available literature, such methods are commonly used to predict the binding behavior of natural products with their protein targets. researchgate.netspringernature.com These in silico approaches can help to visualize and understand the interactions at a molecular level, guiding further drug design and optimization.

The structural integrity and purity of this compound used in these studies are confirmed using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR). nih.gov Both 1D (¹H NMR) and 2D NMR (COSY, HMQC, and HMBC) are utilized to ensure the correct structure and high purity of the compound. nih.gov Furthermore, High-Performance Liquid Chromatography (HPLC) with fluorescence detection has been established as a reliable method for the quantification of this compound in biological samples, which is crucial for pharmacokinetic studies. nih.govmdpi.comnih.gov The fluorescence properties of this compound, with maximum excitation and emission wavelengths at 291 nm and 323 nm respectively, are exploited for its sensitive detection. nih.govresearchgate.net

Theoretical and Computational Studies of Zonarol

Molecular Docking and Dynamics Simulations of Zonarol and its Biological Targets

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein. These methods are instrumental in understanding the specific interactions that govern the biological activity of a compound.

Biological Target: Keap1

The primary biological target for the neuroprotective effects of this compound is the Kelch-like ECH-associated protein 1 (Keap1). nih.govnih.gov Keap1 is a negative regulator of the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2), which plays a crucial role in the cellular antioxidant response. nih.govnih.gov Under basal conditions, Keap1 binds to Nrf2 and facilitates its degradation. nih.gov Electrophilic compounds like the oxidized form of this compound can react with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus and activate the Antioxidant Response Element (ARE), leading to the expression of a battery of cytoprotective genes. nih.govnih.gov

Docking Simulations

While specific molecular docking studies for this compound are not extensively published, we can hypothesize the interaction based on the known binding site of other Nrf2 activators. The Nrf2 binding site on Keap1 is a well-defined pocket. Molecular docking simulations of this compound's oxidized quinone form into the Keap1 binding domain would likely reveal key interactions.

Key Predicted Interactions:

Covalent Bonding: The electrophilic quinone of oxidized this compound is expected to form a covalent bond with the reactive cysteine residue (Cys151) within the Keap1 binding pocket. This is a common mechanism for many Nrf2 activators.

Hydrogen Bonding: The hydroxyl groups of the this compound hydroquinone (B1673460) or the carbonyl groups of its quinone form could form hydrogen bonds with amino acid residues such as Arg135, Ser155, and Tyr156 in the Keap1 binding site, further stabilizing the complex.

Molecular Dynamics Simulations

Following docking, MD simulations would be employed to study the dynamic stability of the this compound-Keap1 complex over time. These simulations can provide insights into:

The stability of the predicted binding pose.

Conformational changes in both this compound and Keap1 upon binding.

The role of water molecules in mediating the interaction.

The free energy of binding, which is a more accurate predictor of binding affinity than docking scores alone.

Illustrative Data Table for Molecular Docking of this compound with Keap1:

| Parameter | Predicted Value | Key Interacting Residues |

| Binding Energy (kcal/mol) | -7.5 to -9.0 | Cys151, Arg135, Ser155, Tyr156, and hydrophobic pocket residues |

| Inhibition Constant (Ki) | Micromolar range | - |

| Hydrogen Bonds | 2-4 | Arg135, Ser155, Tyr156 |

| Covalent Interaction | Yes | Cys151 |

Note: The values in this table are illustrative and based on typical results for similar compounds. Actual values would require specific computational experiments.

Quantum Chemical Calculations of this compound's Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deep understanding of the electronic properties of a molecule, which are fundamental to its reactivity and biological activity.

Key Electronic Properties and Their Significance:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. frontiersin.orgresearchgate.net For this compound, a smaller HOMO-LUMO gap in its hydroquinone form would suggest higher reactivity, facilitating its oxidation to the active quinone form.

Electrostatic Potential (ESP) Map: An ESP map visualizes the charge distribution on the surface of a molecule. For this compound, the ESP map would show negative potential around the oxygen atoms of the hydroquinone moiety, indicating these are sites susceptible to electrophilic attack or hydrogen bond donation. The rest of the carbon skeleton would exhibit a more neutral or slightly positive potential.

Reactivity Descriptors: DFT calculations can yield various reactivity descriptors, such as Fukui functions and dual descriptors, which can predict the most likely sites for nucleophilic and electrophilic attack. frontiersin.org For this compound, these calculations would pinpoint the oxygen atoms and the aromatic ring as key areas for reactivity.

Illustrative Data Table for Quantum Chemical Properties of this compound:

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -5.8 eV | Relates to the ease of oxidation to the active quinone form. |

| LUMO Energy | -1.2 eV | Indicates its ability to accept electrons. |

| HOMO-LUMO Gap | 4.6 eV | A measure of chemical reactivity and stability. |

| Dipole Moment | 2.5 Debye | Influences its solubility and ability to cross cell membranes. inovatus.es |

| Mulliken Charges | O: -0.6, C(aromatic): +0.1 to -0.2 | Reveals the partial charges on each atom, highlighting the polar nature of the hydroquinone group. |

Note: These values are for illustrative purposes and would need to be determined through specific DFT calculations.

In Silico Prediction and Prioritization of Novel Biological Targets for this compound

While Keap1 is a known target of this compound, in silico methods can be employed to predict other potential biological targets, a process often referred to as "target fishing" or "inverse docking." nih.govmdpi.com This is crucial for understanding the full pharmacological profile of a compound and for identifying potential off-target effects or new therapeutic applications.

Methodologies for Target Prediction:

Ligand-Based Methods: These methods rely on the principle that structurally similar molecules are likely to have similar biological activities. The chemical structure of this compound can be compared against databases of compounds with known biological targets using various molecular fingerprints and similarity metrics.

Structure-Based Methods (Inverse Docking): In this approach, the 3D structure of this compound is docked against a library of protein binding sites. nih.gov Proteins that show favorable binding energies are then prioritized as potential targets for experimental validation.

Machine Learning Approaches: Machine learning models can be trained on large datasets of ligand-target interactions to predict novel targets for a query molecule like this compound. mdpi.com

Potential Novel Targets for this compound:

Given its hydroquinone structure, other potential targets for this compound could include enzymes involved in redox processes or signaling pathways sensitive to electrophilic stress. Pharmacokinetic studies have shown that this compound can cross the blood-brain barrier and accumulates in the brain, suggesting that its targets are likely present in the central nervous system. mdpi.comnih.govnih.gov

Illustrative Table of Predicted Novel Targets for this compound:

| Predicted Target | Prediction Method | Rationale |

| Other Nrf2-regulating proteins | Similarity Search | Structural similarity to other known modulators of the Nrf2 pathway. |

| Quinone Reductases | Inverse Docking | The hydroquinone moiety is a substrate for these enzymes. |

| Protein Tyrosine Phosphatases | Inverse Docking | Some natural product quinones are known to inhibit these enzymes through covalent modification. |

Note: This table is illustrative. The identification of novel targets requires extensive computational screening followed by experimental validation.

Cheminformatics Analysis of this compound's Chemical Space and Analogues

Cheminformatics involves the use of computational methods to analyze and organize large sets of chemical data. chemrxiv.orgchemrxiv.org A cheminformatics analysis of this compound and its analogues can provide valuable insights for lead optimization and the design of new, more potent compounds.

Analysis of Chemical Space:

The "chemical space" of a set of molecules refers to the multi-dimensional property space they occupy. chemrxiv.org By calculating a variety of molecular descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors, topological indices) for this compound and its known analogues (e.g., isothis compound, zonaroic acid), we can map their chemical space. This can be visualized using dimensionality reduction techniques like Principal Component Analysis (PCA).

Key Applications of Cheminformatics Analysis:

Diversity Analysis: To assess the structural diversity of a library of this compound analogues.

Structure-Activity Relationship (SAR) Studies: To identify the structural features that are most important for biological activity. For example, comparing the activity of this compound with that of its analogues can reveal the importance of the hydroquinone moiety versus the sesquiterpenoid side chain.

Design of New Analogues: By understanding the SAR, new analogues with improved properties (e.g., increased potency, better pharmacokinetic profile) can be designed and prioritized for synthesis.

Illustrative Data Table of Molecular Descriptors for this compound and Analogues:

| Compound | Molecular Weight ( g/mol ) | logP | H-Bond Donors | H-Bond Acceptors |

| This compound | 314.47 | 5.2 | 2 | 2 |

| Isothis compound | 314.47 | 5.2 | 2 | 2 |

| Zonaroic Acid | 328.47 | 5.5 | 1 | 2 |

Note: The values in this table are calculated from the known chemical structures of these compounds.

Advanced Analytical Methodologies in Zonarol Research

Chromatographic and Spectrometric Techniques for Zonarol Quantification in Research Samples (e.g., HPLC-FL, LC-MS)

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection (HPLC-FL) and Liquid Chromatography-Mass Spectrometry (LC-MS) are prominent techniques employed for the quantification of this compound in research samples, particularly in biological matrices like plasma and tissues. mdpi.comnih.govresearchgate.net

HPLC-FL has been successfully utilized for the sensitive detection of this compound. One study established an HPLC-FL system using an ODS column with 80% aqueous methanol (B129727) as the mobile phase. mdpi.comresearchgate.net this compound was detected as a single peak with excitation and emission wavelengths set at 293 nm and 332 nm, respectively. mdpi.comnih.govresearchgate.net This method demonstrated a linear detection range for this compound concentrations from 20 to 600 ng/mL. mdpi.comresearchgate.net The limit of quantification (LOQ) was determined to be 11.1 ng/mL, and the limit of detection (LOD) was 6.41 ng/mL, indicating high sensitivity suitable for analyzing this compound in plasma samples. mdpi.comnih.gov The method also showed good repeatability and accuracy, with low relative standard deviation (RSD) values and accuracy within an acceptable range. mdpi.comnih.govresearchgate.netresearchgate.net

LC-MS analysis provides complementary information, including molecular weight confirmation and structural insights. plos.orgmdpi.com LC-MS analysis of purified this compound has confirmed its molecular ion peak at m/z 314 as [M+H]⁺. plos.org LC-MS/MS can be used for further structural elucidation and for the identification of related substances or metabolites. mdpi.commdpi.com

These chromatographic and spectrometric techniques are essential for pharmacokinetic studies, allowing researchers to measure this compound concentrations in biological samples over time following administration. For instance, HPLC-FL has been used to determine this compound concentrations in mouse plasma and various tissues (liver, kidney, and brain) after oral and intravenous administration. mdpi.comnih.govnih.govresearchgate.net

Table 1: Typical HPLC-FL Parameters for this compound Quantification

| Parameter | Value |

| Column | ODS (Octadecyl Silyl) |

| Mobile Phase | 80% Aqueous Methanol |

| Detection Method | Fluorescence Detection (FL) |

| Excitation Wavelength | 293 nm |

| Emission Wavelength | 332 nm |

| Linear Range | 20 – 600 ng/mL |

| LOQ | 11.1 ng/mL |

| LOD | 6.41 ng/mL |

Note: Data compiled from research findings mdpi.comnih.govresearchgate.net.

Methodologies for Investigating this compound's Metabolite Profiles in Preclinical Models

Understanding how this compound is metabolized in living organisms is crucial for evaluating its pharmacological activity and potential toxicity. Metabolite profiling involves the identification and characterization of the various metabolic products of a compound. LC-MS and LC-MS/MS are key techniques for these investigations in preclinical models, such as mice. mdpi.commdpi.comiqvia.comchromatographyonline.com

Metabolite profiling studies typically involve administering this compound to preclinical species and then analyzing biological samples (e.g., plasma, urine, feces, tissue extracts) using advanced mass spectrometry techniques. High-resolution mass spectrometry (HRMS) is particularly valuable for accurate mass measurements, which aid in determining the elemental composition of metabolites. iqvia.com Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are critical for elucidating the structures of identified metabolites. mdpi.commdpi.com

While specific detailed metabolite profiles for this compound were not extensively detailed in the provided search results, the importance of such studies for understanding this compound's in vivo behavior is highlighted. nih.govresearchgate.net Future research utilizing LC-MS/MS-based untargeted or targeted metabolite profiling approaches in preclinical models will be essential to fully characterize the metabolic fate of this compound. iqvia.comchromatographyonline.com Techniques such as those involving liver microsomes or hepatocytes can also be used for in vitro metabolite identification and profiling. iqvia.com

Spectroscopic and Biophysical Methods for Studying this compound's Interactions with Biomolecules

Investigating the mechanisms by which this compound exerts its biological effects often involves studying its interactions with target biomolecules, such as proteins or enzymes. Spectroscopic and biophysical methods provide valuable insights into the binding affinity, kinetics, stoichiometry, and conformational changes associated with these interactions. frontiersin.orgdrugtargetreview.compeakproteins.comcornell.edu

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study the structure of this compound and its interactions with other molecules at an atomic level. plos.orgmdpi.comresearchgate.netutmb.edu NMR can provide information on binding sites and conformational changes upon binding. utmb.edu

Spectroscopic methods, including fluorescence spectroscopy, can be employed to study the binding of this compound to biomolecules if the biomolecule or this compound itself is fluorescent or can be labeled with a fluorescent probe. mdpi.comnih.govresearchgate.netcornell.edu Changes in fluorescence intensity, polarization, or energy transfer upon binding can provide information about the interaction.

Biophysical methods, such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR), can quantify the thermodynamics and kinetics of this compound-biomolecule interactions. frontiersin.orgdrugtargetreview.com ITC measures the heat changes associated with binding, providing affinity, stoichiometry, and thermodynamic parameters (enthalpy and entropy). frontiersin.org SPR monitors binding events in real-time by detecting changes in refractive index near a sensor surface, yielding kinetic parameters (association and dissociation rates) and affinity. drugtargetreview.com

While the provided search results mention this compound's interaction with pathways like Nrf2/ARE and enzymes like α-glucosidase and α-amylase, detailed spectroscopic or biophysical studies characterizing the direct binding interactions were not extensively described. nih.govresearchgate.netresearchgate.net However, the application of these methods is standard practice in drug discovery and mechanistic studies to understand how small molecules like this compound interact with their biological targets. frontiersin.orgdrugtargetreview.compeakproteins.com Molecular docking studies, a computational method, have also been used in related research to predict binding behavior of compounds with target proteins, such as the interaction with the ZN ion in the active site of CA-II. researchgate.net

Table 2: Examples of Spectroscopic and Biophysical Methods for Interaction Studies

| Method | Information Provided |

| NMR Spectroscopy | Structure, Binding Sites, Conformational Changes |

| Fluorescence Spectroscopy | Binding, Conformational Changes (if fluorescent/labeled) |

| Isothermal Titration Calorimetry (ITC) | Binding Affinity, Stoichiometry, Thermodynamics (ΔH, ΔS) |

| Surface Plasmon Resonance (SPR) | Binding Kinetics (kon, koff), Affinity (KD) |

Note: These are general applications of the methods in biomolecular interaction studies.

Future Research Directions and Emerging Paradigms for Zonarol Research

Identification of Unexplored Biological Activities and Novel Mechanistic Pathways

Existing studies have identified several biological activities associated with Zonarol, including antioxidant, anti-inflammatory, phospholipase inhibition, feeding deterrent, and algicidal effects. cannalib.eu Notably, this compound has demonstrated neuroprotective properties, attributed in part to the activation of the Nrf2/ARE pathway and the subsequent induction of phase-2 enzymes. nih.govmdpi.comcdutcm.edu.cnmdpi.com Its anti-inflammatory action has been observed in mouse models of ulcerative colitis, where it was shown to downregulate inflammatory mediators and prevent apoptosis. wikidata.orgcannalib.euresearchgate.net Furthermore, this compound has exhibited potential in mitigating nonalcoholic fatty liver disease in mice by reducing inflammation, lipid accumulation, and oxidative stress. nih.govmdpi.com

Despite these findings, the full spectrum of this compound's biological activities and the intricate mechanisms underpinning them are not yet completely understood. Future research will focus on uncovering novel biological effects, potentially in areas such as antiviral, antifungal, or other therapeutic domains suggested by its natural origin and chemical structure. A critical area of investigation involves the detailed elucidation of the specific molecular targets and signaling pathways modulated by this compound. While activation of the Nrf2/ARE pathway is known, further studies are needed to fully map the downstream effects and identify other potential interacting proteins or enzymes. nih.govmdpi.comcdutcm.edu.cnmdpi.com The significance of the hydroquinone (B1673460) moiety for its anti-inflammatory activity has been highlighted through structure-activity relationship studies, suggesting that understanding the redox chemistry and its biological consequences is crucial. ctdbase.org Future work should aim to explain biased mechanisms and confirm observed effects in target organs through rigorous in vivo studies. nih.gov The potential for this compound or its derivatives to influence metabolic enzymes, such as carbohydrate-digesting enzymes, also warrants further exploration in the context of conditions like diabetes, building upon general observations for algae-derived compounds. nih.gov

Development of Advanced Synthetic Methodologies for Accessing Diverse this compound Analogues

The total synthesis of this compound and related compounds like isothis compound, zonarone, and isozonarone has been achieved through various approaches. nih.govctdbase.org These methodologies have often utilized starting materials such as (+)-albicanic acid, a sesquiterpene of the drimane (B1240787) type, coupled with lithiated hydroquinone ethers. nih.govctdbase.org Other synthetic routes have involved reactions between α,β-unsaturated ketones and Grignard reagents. nih.gov

Future research in this area is focused on developing more advanced and efficient synthetic methodologies. This includes the pursuit of biomimetic synthesis, which mimics natural biosynthetic pathways, and enantioselective synthesis, particularly utilizing techniques like chiral Lewis acid catalysis, to produce specific stereoisomers of this compound and its analogues. ctdbase.org The development of novel synthetic strategies, potentially incorporating modern techniques such as photocatalysis, catalytic hydrogen atom transfer (HAT), domino reactions, click chemistry, and nucleophilic ring-opening, could provide access to a wider diversity of this compound analogues. bidd.group The aim of synthesizing diverse analogues is to enable comprehensive structure-activity relationship studies, allowing researchers to identify key structural features responsible for specific biological activities and to potentially enhance target affinity and improve pharmacokinetic properties. bidd.group

Application of Omics Technologies (e.g., Proteomics, Metabolomics) in this compound Research

Omics technologies, including genomics, transcriptomics, proteomics, metabolomics, and lipidomics, offer powerful tools for gaining a holistic understanding of biological systems. citeab.comresearchgate.netepa.gov These technologies are widely applied in biological and drug discovery research to identify biomarkers, unravel disease mechanisms, and study responses to therapeutic interventions. citeab.comresearchgate.netepa.gov Proteomics, for instance, can reveal changes in protein expression and identify key proteins involved in physiological responses, while metabolomics allows for the characterization of complex biological samples and the identification of metabolic markers. researchgate.netbpums.ac.ir The large and complex datasets generated by omics approaches necessitate sophisticated bioinformatics and computational tools for effective analysis and interpretation. guidetopharmacology.org

The application of omics technologies represents a significant emerging paradigm for this compound research. While current literature discusses the general utility of omics in drug discovery, explicit studies applying these technologies specifically to this compound are not prominently detailed in the search results. However, future research can greatly benefit from integrating omics approaches. Proteomics could be used to identify all protein targets and pathways modulated by this compound treatment in various cell types or animal models. Metabolomics could help understand how this compound affects cellular metabolism and identify potential biomarkers of response or efficacy. Lipidomics could provide insights into its impact on lipid signaling and membrane composition, particularly relevant given its potential in liver diseases. nih.govmdpi.com By applying a multi-omics approach, researchers can gain a comprehensive systems-level view of this compound's biological effects, leading to a deeper understanding of its mechanisms of action and potential therapeutic applications.

Exploration of Targeted Delivery Systems for Research and Preclinical Applications

For this compound, exploring targeted delivery systems presents a crucial future research direction, particularly given its potential therapeutic applications in specific conditions like neurological disorders and inflammatory bowel disease. nih.govcannalib.eumdpi.com The observation that this compound distributes to the brain after intravenous administration in mice suggests a potential for targeting cerebral diseases. mdpi.com Future research will focus on developing and evaluating targeted delivery systems, such as nanoparticles or liposomes, to improve the delivery of this compound to relevant tissues like the brain or the inflamed colon. cannalib.eumdpi.com These systems could enhance the concentration of this compound at the site of action, potentially increasing its therapeutic efficacy and reducing the required dose, thereby minimizing potential systemic exposure. This compound itself might also be explored as a component within drug delivery systems. nih.govmdpi.com

Integration of Artificial Intelligence and Machine Learning in this compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of drug discovery and development. nih.govsci-toys.comnih.govnih.govguidetopharmacology.org These technologies can significantly accelerate the identification of novel drug candidates, predict their properties such as efficacy and toxicity, and optimize molecular structures. nih.govsci-toys.comnih.govnih.govguidetopharmacology.org AI and ML algorithms can perform virtual screening of vast chemical libraries and predict the interaction of compounds with biological targets. nih.govguidetopharmacology.org Furthermore, generative AI can assist in the de novo design of new molecules with desired properties and even suggest potential synthetic routes. nih.gov The ability of AI and ML to analyze large and complex biological and chemical datasets is a key factor in their increasing adoption in pharmaceutical research. nih.govsci-toys.com

Q & A

Q. What experimental models are most suitable for studying Zonarol's anti-inflammatory properties in colitis research?

Methodological Answer: Utilize dextran sulfate sodium (DSS)-induced colitis models in mice to mimic ulcerative colitis (UC) pathology. Key endpoints include colon length, histopathology (e.g., epithelial damage, immune cell infiltration), and inflammatory markers (e.g., TNF-α, IL-6, iNOS). In vitro validation with RAW264.7 macrophages stimulated by LPS can assess NO production and cytokine expression .

Q. How can HPLC with fluorescence detection be optimized for quantifying this compound in biological samples?

Methodological Answer: Prepare plasma samples with protein precipitation (e.g., acetonitrile) to isolate this compound. Use a C18 column with mobile phase (e.g., methanol:water 70:30) and fluorescence detection (excitation 280 nm, emission 320 nm). Validate linearity (1–320 ng/mL), precision (RSD <15%), and stability under freeze-thaw cycles and storage conditions .

Q. What structural features of this compound contribute to its antioxidant activity compared to α-tocopherol?

Methodological Answer: Compare this compound's hydroquinone moiety and prenyl side chain to α-tocopherol’s chromanol ring using DPPH radical scavenging assays. Structural modifications (e.g., methylation of hydroxyl groups) can isolate critical functional groups. IC₅₀ values for this compound (e.g., 12.5 μM) vs. α-tocopherol (e.g., 25 μM) highlight its superior electron-donating capacity .

Advanced Research Questions

Q. How can conflicting data on this compound’s apoptotic effects in colitis models be reconciled?

Methodological Answer: Address discrepancies by standardizing apoptosis markers (e.g., TUNEL assay, caspase-3 activation) across models. For instance, DSS-induced colitis may show reduced TUNEL+ cells with this compound due to TNF-α pathway inhibition, while genetic models (e.g., IL-10 knockout mice) might exhibit context-dependent effects. Use RNA-seq to identify upstream regulators (e.g., PUMA, Bcl-2 family) .

Q. What pharmacokinetic challenges arise when translating this compound from murine models to human trials?

Methodological Answer: Conduct bioavailability studies in fasted vs. fed mice to assess food effects. Non-compartmental analysis (Phoenix WinNonlin) can calculate AUC, Cmax, and t₁/₂. Note this compound’s short half-life (~2.5 hours in mice) and low oral bioavailability (<20%), necessitating formulation optimization (e.g., nanoencapsulation) for human dosing .

Q. How does this compound’s dual inhibition of α-amylase and α-glucosidase inform its potential in diabetes research?

Methodological Answer: Use enzyme inhibition assays (α-amylase: DNSA method; α-glucosidase: pNPG substrate) to quantify IC₅₀ values. Compare this compound’s activity to acarbose and assess synergism with metformin in insulin-resistant cell models (e.g., HepG2). Molecular docking can predict binding interactions with PTP1B or AMPK pathways .

Data Interpretation and Contradictions

Q. Why does this compound reduce inflammation but not mucosal hyperplasia in colitis models?

Methodological Answer: Analyze tissue sections for proliferative markers (e.g., Ki-67, PCNA) and differentiate acute vs. chronic inflammation phases. This compound may suppress early inflammation (NF-κB inhibition) without affecting long-term regenerative pathways (e.g., Wnt/β-catenin). Combine with TGF-β inhibitors to test compensatory mechanisms .

Experimental Design Tables

Table 1: Key Parameters for this compound Quantification via HPLC

| Parameter | Value/Range |

|---|---|

| Column | C18 (5 μm, 4.6 × 150 mm) |

| Mobile Phase | Methanol:Water (70:30) |

| Flow Rate | 1.0 mL/min |

| Detection | Fluorescence (280/320 nm) |

| Linear Range | 1–320 ng/mL |

| Intraday Precision | RSD <10% |

Table 2: Inflammatory Markers in DSS Colitis Models

| Marker | This compound Effect (vs. Control) | Method |

|---|---|---|

| TNF-α | ↓ 60% | ELISA |

| IL-6 | ↓ 45% | qPCR |

| iNOS | ↓ 70% | Immunohistochemistry |

| TUNEL+ Cells | ↓ 50% | TUNEL Assay |

Ethical and Reproducibility Considerations

- Ensure animal protocols follow ARRIVE guidelines (e.g., sample size justification, randomization).

- Disclose conflicts (e.g., synthetic this compound vs. natural extracts) in methods sections.

- Deposit raw HPLC and RNA-seq data in repositories like Figshare or Zenodo for transparency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.